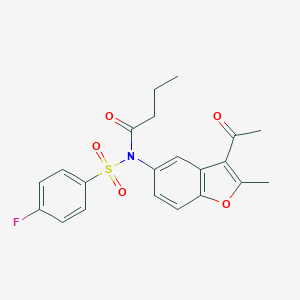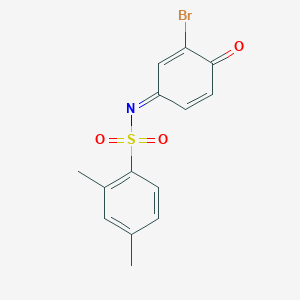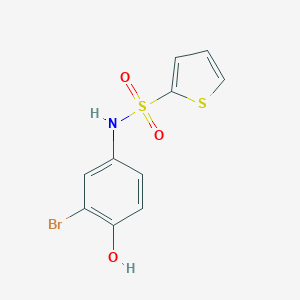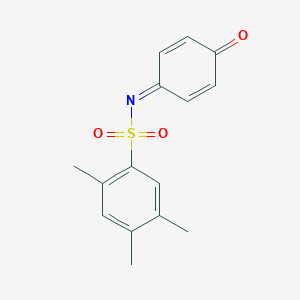
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide, also known as AMBS, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have activity against a variety of cancer cell lines and has also been investigated for its potential use in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called HDAC6. This enzyme plays a role in the regulation of cell growth and division, and its inhibition has been shown to lead to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, this compound has also been shown to have anti-inflammatory properties. Additionally, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide in lab experiments is its specificity for HDAC6. This allows researchers to study the effects of HDAC6 inhibition on cellular processes without the interference of other enzymes. However, one limitation of using this compound is its complex synthesis process, which may limit its availability for widespread use in research.
Direcciones Futuras
There are several potential future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the use of this compound in combination with other drugs may also be explored as a potential treatment strategy for cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of the benzofuran intermediate, which is then coupled with the butyryl chloride reagent to form the desired product. The final step involves the addition of the fluorobenzenesulfonamide group to the molecule. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that this compound has activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H20FNO5S |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbutanamide |
InChI |
InChI=1S/C21H20FNO5S/c1-4-5-20(25)23(29(26,27)17-9-6-15(22)7-10-17)16-8-11-19-18(12-16)21(13(2)24)14(3)28-19/h6-12H,4-5H2,1-3H3 |
Clave InChI |
SQRUHGDSSSCIIH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canónico |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)

![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)




![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)


![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B284923.png)
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)
